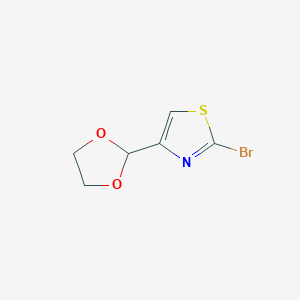
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
描述
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the lithiation of this compound using lithium diisopropylamide (LDA) in tetrahydrofuran at -70°C. The lithiated thiazole can then be treated with various electrophiles to introduce functional groups at specific positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of metalation reagents to produce organometallic derivatives, which are then converted into functionalized thiazoles through reactions with electrophiles .
化学反应分析
Types of Reactions: 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions:
Lithium diisopropylamide (LDA): Used for lithiation at -70°C in tetrahydrofuran.
t-Butyllithium (t-BuLi): Used for double lithiation at positions 2 and 5.
Major Products Formed:
1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol: Formed through lithiation followed by reaction with acetaldehyde.
1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol: Formed through lithiation followed by reaction with cyclohexanone.
科学研究应用
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to exhibit activities as selective enzyme inhibitors, sigma receptors, adenosine receptor antagonists, and T-type calcium channel blockers . These interactions result in various biological effects, such as enzyme inhibition and receptor modulation.
相似化合物的比较
2-Bromo-1,3-thiazole: A simpler thiazole derivative with a bromine atom at position 2.
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid: A related compound with a carboxylic acid group at position 5.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and diverse applications in various fields of research .
属性
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSHBSDTBPGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

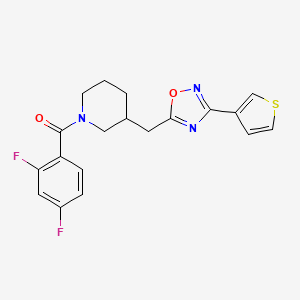
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2708290.png)
![N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine](/img/structure/B2708292.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
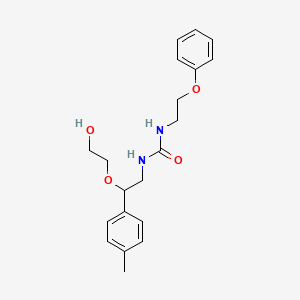
![ethyl 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2708298.png)
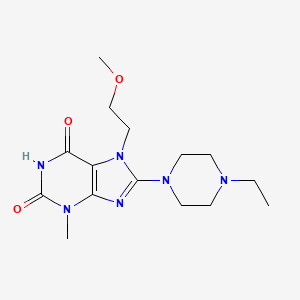
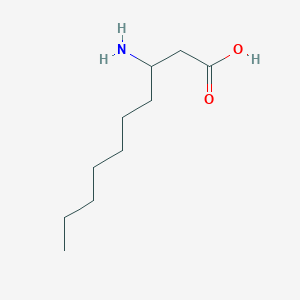

![2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2708304.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)
